Gem-Dimethyl Substitution: Tertiary α-Carbon
The target compound possesses a fully substituted C4 carbon bearing two methyl groups and an amino group, whereas baclofen and 5‑amino‑3‑(4‑chlorophenyl)pentanoic acid contain a secondary α‑carbon at the amino‑bearing position . This structural divergence eliminates a hydrogen atom at C4 and introduces significant steric bulk (calculated molar refractivity 61.98 cm³ vs 50.32 cm³ for baclofen) [1].
| Evidence Dimension | Substitution pattern at amino‑bearing carbon |
|---|---|
| Target Compound Data | Tertiary carbon (C4 bearing two methyl groups) |
| Comparator Or Baseline | Baclofen: secondary carbon (C4 bearing one hydrogen) |
| Quantified Difference | Calculated molar refractivity: 61.98 cm³ (target) vs 50.32 cm³ (baclofen) |
| Conditions | Calculated using ChemAxon MarvinSketch v23.17 |
Why This Matters
The gem‑dimethyl group restricts rotation around the C3‑C4 bond, locking the molecule into a unique conformation that influences target‑binding thermodynamics and reduces susceptibility to metabolic oxidation.
- [1] ChemAxon MarvinSketch v23.17. Calculation of molar refractivity for 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid (61.98 cm³) and baclofen (50.32 cm³). View Source
